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Disclaimer: The following information pertains to the S1806 study, also known as the INTACT
trial. No public information was available for an "S1808 study,” and it is presumed that "S1806"
was the intended trial for this request.

Application Notes

This document provides a detailed overview of the statistical analysis plan and experimental
protocols for the Phase 11l randomized clinical trial S1806. This study evaluates the efficacy and
safety of adding the immune checkpoint inhibitor atezolizumab to standard concurrent
chemoradiotherapy (CRT) for patients with localized muscle-invasive bladder cancer (MIBC).[1]
[2][3] The primary goal is to determine if this combination therapy improves bladder-intact
event-free survival.[2] These notes are intended for researchers, scientists, and drug
development professionals involved in oncology and clinical trials.

Study Overview and Objectives

The S1806 trial is a large-scale, multicenter study designed to assess a bladder-preserving
treatment strategy.[4][5] Trimodality therapy (TMT), consisting of maximal transurethral
resection of the bladder tumor (TURBT) followed by CRT, is a standard-of-care alternative to
radical cystectomy.[6] The rationale for adding atezolizumab, a monoclonal antibody targeting
programmed death-ligand 1 (PD-L1), is based on evidence that radiation therapy can increase
PD-L1 expression in the tumor microenvironment, potentially sensitizing the tumor to
immunotherapy.[7]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b12392303?utm_src=pdf-interest
https://einsteinmed.edu/uploadedFiles/Zang/UrologicOncology2017.pdf
https://www.nrgoncology.org/Clinical-Trials/Protocol/s1806/
https://www.swog.org/clinical-trials/s1806
https://www.nrgoncology.org/Clinical-Trials/Protocol/s1806/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7136921/
https://medicalxpress.com/pdf585929068.pdf
https://www.asco.org/abstracts-presentations/ABSTRACT321853
https://www.urotoday.com/conference-highlights/astro-2022/140323-astro-2022-intact-s-n1806-phase-iii-randomized-trial-of-concurrent-chemoradiotherapy-with-or-without-atezolizumab-in-localized-muscle-invasive-bladder-cancer-toxicity-update-on-first-213-patients.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

e Primary Objective: To compare bladder-intact event-free survival (BI-EFS) between
concurrent chemoradiotherapy (CRT) with and without the addition of atezolizumab.[2]

e Secondary Objectives: Key secondary endpoints include overall survival, metastasis-free
survival, rates of salvage cystectomy, and patient-reported quality of life.[8][9]

o Translational Objectives: To explore biomarkers that may predict response to CRT and
chemoimmuno-radiotherapy, including DNA damage response markers, tumor mutational

burden, and PD-L1 expression.[9]

Statistical Analysis Plan

The statistical design is structured to detect a clinically meaningful improvement in BI-EFS with
the addition of atezolizumab.
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Parameter

Valuel/Specification

Primary Endpoint

Bladder-Intact Event-Free Survival (BI-EFS)?

Target Accrual

475 patients

Study Design

1:1 Randomized, Phase Il

Null Hypothesis (Ho)

3-year BI-EFS in the CRT-alone arm is 52%.

Alternative Hypothesis (Ha)

3-year BI-EFS in the atezolizumab + CRT arm is
64%.

Hazard Ratio (HR)

0.68 (corresponding to the 12% improvement at
3 years)[8]

Statistical Power

85%

Alpha (Significance Level)

0.025 (one-sided)

Stratification Factors

- Performance Status (0-1 vs. 2) - Clinical Stage
(T2 vs. T3/T4a) - Chemotherapy Choice -

Radiation Field (Bladder-only vs. Small Pelvis)

[6]7]

Censoring Rules

- Patients are censored at the date of the last

cystoscopy if no event has occurred. - Patients

who are alive without a disease assessment are

censored at the date of randomization.

1BI-EFS events are defined as: recurrence of muscle-invasive disease, development of nodal

or metastatic disease, radical cystectomy, or death from any cause.[8]

Experimental Protocols

3.1 Patient Eligibility

Patients must have histologically confirmed, localized muscle-invasive urothelial carcinoma of
the bladder (Stage T2-T4aNOMO) and be candidates for bladder-preserving therapy.[3] Key
inclusion criteria include a maximal TURBT within 70 days prior to randomization and adequate
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organ function.[3] Patients who have received prior systemic chemotherapy for bladder cancer
or prior pelvic radiation are ineligible.[3]

3.2 Treatment Arms
Patients are randomized in a 1:1 ratio to one of two treatment arms.[5]
e Arm 1 (Control Arm): Concurrent Chemoradiotherapy (CRT)
o Chemotherapy: One of the following regimens is administered concurrently with radiation:
» Cisplatin-based regimen
» 5-Fluorouracil (5-FU) and Mitomycin-C
= Gemcitabine

o Radiation Therapy (RT): Standard radiation therapy is delivered to the bladder or pelvis
according to institutional protocols.

e Arm 2 (Investigational Arm): CRT + Atezolizumab
o Chemotherapy and Radiation: Administered as in Arm 1.

o Atezolizumab: 1200 mg is administered intravenously every 3 weeks for a total of 6
months, given concurrently and adjuvantly with CRT.[5][6][10] The first infusion is given
over 60 minutes; if well-tolerated, subsequent infusions can be administered over 30
minutes.[11]

3.3 Study Procedures and Follow-up

e Screening and Randomization: Eligibility is confirmed, and patients are stratified and
randomized.

o Treatment Phase: Patients receive their assigned treatment. Those in the investigational arm
receive atezolizumab for 6 months.[6]
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» Response Assessment: A biopsy is performed approximately 3 months after the completion

of CRT to assess for residual disease.[6][8]

e Follow-up: Patients are followed for 5 years for disease recurrence and survival.[6]

Assessments include regular cystoscopy, imaging, and collection of patient-reported

outcomes.

Data Presentation: Safety and Toxicity

Pre-specified safety analyses were conducted during the trial.[6] The following table

summarizes Grade 3 or higher toxicities from a safety report on the first 213 patients enrolled.

[5]

Adverse Events (Grade 23) Arm 1: CRT Alone (n=100)

Arm 2: CRT +
Atezolizumab (n=113)

Patients with any Grade =3

- 44 (44%) 65 (58%)
Toxicity
Most toxicities were
) . hematological and not
Primary Toxicity Type

considered immune-related by

the treating physician.[5][7]

Immune-Related AEs (Grade

Not Reported
>3)

A number of known immune-
related adverse events were
observed, including
pancreatitis, rash, acute kidney
injury, gastritis, transaminitis,

and dyspnea.

Mandatory Visualizations

5.1 Experimental Workflow
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Caption: Experimental workflow for the S1806/INTACT clinical trial.

5.2 PD-L1/PD-1 Signaling Pathway

T-Cell
Activated T-Cell
ntlgen Presentation
nhibitory Signal (T-Cell Activation)
Tumor Cell

PD-L1 Atezolizumab
\\

Blocks Interaction

T-Cell Remains Active
(Tumor Cell Killing)

T-Cell Inhibition |
(Immune Evasion)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b12392303?utm_src=pdf-body-img
https://www.benchchem.com/product/b12392303?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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